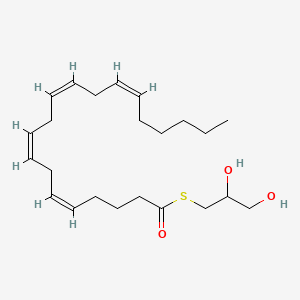

花生四烯酰基-1-硫代甘油

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

花生四烯酰-1-硫代甘油是2-花生四烯酰甘油的硫酯底物类似物。它是一种脂类分子,可以与细胞视黄醇结合蛋白 2 相互作用。 该化合物在脂类生物化学和内源性大麻素系统研究中具有重要意义,特别是在单酰甘油脂肪酶活性测量中 .

科学研究应用

花生四烯酰-1-硫代甘油主要用于科学研究,以研究单酰甘油脂肪酶的活性。 该酶在内源性大麻素系统中起着至关重要的作用,它通过水解 2-花生四烯酰甘油生成花生四烯酸和甘油,从而终止其生物活性 . 该化合物还用于研究与细胞视黄醇结合蛋白 2 的相互作用及其在脂类代谢和信号通路中的潜在影响 .

作用机制

花生四烯酰-1-硫代甘油的主要作用机制涉及它在单酰甘油脂肪酶的作用下发生水解。该酶催化硫酯键断裂,导致花生四烯酸和甘油释放。 该反应对于调节体内 2-花生四烯酰甘油的水平和调节内源性大麻素信号通路至关重要 .

类似化合物:

2-花生四烯酰甘油: 中枢大麻素受体的内源性激动剂,结构相似,但具有酯键而不是硫酯键.

花生四烯酰氨基酸: 这些化合物,如花生四烯酰甘氨酸和花生四烯酰苯丙氨酸,共享花生四烯酰部分,但它们的官能团和生物活性不同.

独特性: 花生四烯酰-1-硫代甘油因其硫酯键而具有独特性,这使其成为研究单酰甘油脂肪酶活性的宝贵工具。 它与细胞视黄醇结合蛋白 2 相互作用的能力进一步将其与其他类似化合物区分开来 .

生化分析

Biochemical Properties

Arachidonoyl-1-thio-Glycerol plays a significant role in biochemical reactions, particularly in the measurement of MAGL activity. MAGL hydrolyzes Arachidonoyl-1-thio-Glycerol to arachidonic acid and glycerol, thereby terminating its biological actions . This interaction is crucial as it helps in understanding the enzymatic activity and regulation of MAGL. The compound also interacts with other biomolecules such as diacylglycerol lipase alpha (DGLα) and cannabinoid receptor type 1 (CB1R), which are involved in the endocannabinoid signaling pathway .

Cellular Effects

Arachidonoyl-1-thio-Glycerol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is known to modulate the activity of the endocannabinoid system, which plays a role in regulating emotional state, pain sensation, and other physiological processes . The compound’s interaction with MAGL and subsequent hydrolysis to arachidonic acid can impact inflammatory responses and other cellular functions .

Molecular Mechanism

The molecular mechanism of Arachidonoyl-1-thio-Glycerol involves its hydrolysis by MAGL, resulting in the production of arachidonic acid and glycerol . This process is crucial for terminating the biological actions of the compound. Additionally, Arachidonoyl-1-thio-Glycerol acts as a substrate analog for 2-arachidonoyl glycerol, allowing it to mimic the natural substrate and provide insights into the enzymatic activity of MAGL . The compound’s interaction with CB1R also plays a role in modulating cannabinoid signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Arachidonoyl-1-thio-Glycerol can change over time due to its stability and degradation. The compound is stable when stored at -80°C and can be shipped on wet ice . Long-term studies have shown that the hydrolysis of Arachidonoyl-1-thio-Glycerol by MAGL remains consistent, making it a reliable substrate for biochemical assays . Any degradation of the compound can affect its efficacy in these assays.

Dosage Effects in Animal Models

The effects of Arachidonoyl-1-thio-Glycerol vary with different dosages in animal models. At lower doses, the compound effectively measures MAGL activity without causing significant adverse effects . At higher doses, there may be toxic or adverse effects, including potential disruptions in endocannabinoid signaling and inflammatory responses . It is essential to determine the optimal dosage to balance efficacy and safety in experimental settings.

Metabolic Pathways

Arachidonoyl-1-thio-Glycerol is involved in the metabolic pathways related to the endocannabinoid system. It is hydrolyzed by MAGL to produce arachidonic acid and glycerol, which are further metabolized in various biochemical pathways . The compound’s interaction with enzymes such as DGLα and CB1R also influences metabolic flux and the levels of metabolites involved in the endocannabinoid signaling pathway .

Transport and Distribution

Within cells and tissues, Arachidonoyl-1-thio-Glycerol is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with CB1R and other components of the endocannabinoid system . These interactions play a role in determining the compound’s efficacy and function in biochemical assays.

Subcellular Localization

Arachidonoyl-1-thio-Glycerol is localized in specific subcellular compartments, where it exerts its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular organelles, such as the endoplasmic reticulum and mitochondria . This subcellular localization is crucial for its role in modulating endocannabinoid signaling and other cellular processes.

准备方法

合成路线和反应条件: 花生四烯酰-1-硫代甘油可以通过花生四烯酸与 1-硫代甘油的酯化反应合成。该反应通常涉及使用偶联剂,如二环己基碳二亚胺 (DCC) 和催化剂,如 4-二甲氨基吡啶 (DMAP),在二氯甲烷等有机溶剂中进行。 反应在惰性气氛下进行,通常是氮气,以防止氧化 .

工业生产方法: 虽然具体的工业生产方法没有被广泛记录,但花生四烯酰-1-硫代甘油的大规模合成可能涉及类似的酯化过程,并针对产率和纯度进行优化。 这可能包括使用自动化合成设备和严格的质量控制措施以确保一致性 .

反应类型:

水解: 花生四烯酰-1-硫代甘油在单酰甘油脂肪酶的作用下发生水解,生成花生四烯酸和甘油.

氧化和还原:

常用试剂和条件:

水解: 单酰甘油脂肪酶和显色试剂 DTNB (艾尔曼试剂) 通常用于测量水解活性.

氧化: 潜在的氧化剂可能包括过氧化氢或其他过氧化物,在受控条件下使用。

主要产物:

相似化合物的比较

2-Arachidonoyl Glycerol: An endogenous agonist of the central cannabinoid receptor, similar in structure but with an ester bond instead of a thioester bond.

Arachidonoyl Amino Acids: These compounds, such as arachidonoyl glycine and arachidonoyl phenylalanine, share the arachidonoyl moiety but differ in their functional groups and biological activities.

Uniqueness: Arachidonoyl-1-thio-Glycerol is unique due to its thioester bond, which makes it a valuable tool for studying the activity of monoacylglycerol lipase. Its ability to interact with cellular retinol binding protein 2 further distinguishes it from other similar compounds .

生物活性

Arachidonoyl-1-thio-Glycerol (A-1-TG) is a synthetic thioester analog of 2-arachidonoylglycerol (2-AG), primarily utilized in research to study the biological activity of monoacylglycerol lipase (MAGL) and its implications in the endocannabinoid system. This article delves into the compound's biological activity, mechanisms of action, and its significance in various biochemical pathways.

Chemical Structure and Properties

A-1-TG is characterized by a sulfur atom in place of the oxygen atom found in 2-AG, which allows it to act as a substrate for MAGL. The hydrolysis of A-1-TG by MAGL results in the formation of arachidonic acid and thioglycerol, thereby influencing endocannabinoid signaling pathways.

| Compound | Structure Type | Unique Features |

|---|---|---|

| Arachidonoyl-1-thio-Glycerol | Thioester | Substrate analog of 2-AG; interacts with MAGL |

| 2-Arachidonoylglycerol | Glyceride | Endogenous cannabinoid; significant biological activity |

| Arachidonic Acid | Fatty Acid | Precursor for eicosanoids; not a substrate for MAGL |

| S-Arachidonoyl-2-thioglycerol | Thioester | Used for fluorimetric assays; different sulfur positioning |

| N-Arachidonyl maleamide | Maleamide | Selective MAGL inhibitor; broader biological effects |

A-1-TG primarily targets MAGL, an enzyme responsible for the hydrolysis of 2-AG into arachidonic acid and glycerol. This process is crucial as it terminates the signaling effects of 2-AG, which acts as a full agonist at cannabinoid receptors CB1 and CB2. The interaction with MAGL can significantly influence the levels of endocannabinoids in the brain, thereby affecting various physiological processes such as pain sensation, mood regulation, and appetite control.

Biochemical Pathways

The hydrolysis of A-1-TG leads to several downstream effects:

- Release of Arachidonic Acid : This fatty acid serves as a precursor for eicosanoids, which are involved in inflammatory responses and other physiological functions.

- Endocannabinoid Signaling Modulation : By influencing the levels of 2-AG, A-1-TG plays a role in modulating the endocannabinoid system, which is critical for maintaining homeostasis in various bodily functions .

In Vitro Studies

Research has demonstrated that A-1-TG can be effectively used to measure MAGL activity. For instance, a study reported an apparent Km value of 67.9 µM and a Vmax of 659.5 nmol/min/mg when increasing concentrations of A-1-TG were incubated with MAGL-transfected cell lysate . This indicates that A-1-TG is a potent substrate for MAGL.

In Vivo Studies

In animal models, varying dosages of A-1-TG have shown differential effects on MAGL activity. Lower doses effectively measure MAGL activity without significant adverse effects, making it an ideal candidate for pharmacological studies. Moreover, studies indicate that the compound's stability is maintained when stored at -80°C, allowing for reliable experimental conditions.

Case Studies and Applications

A case study on the pharmacological effects of A-1-TG highlighted its utility in exploring lipid metabolism and endocannabinoid signaling pathways. Researchers utilized A-1-TG to assess the impact on neuronal signaling and inflammation responses in various models.

Table: Summary of Key Research Findings

| Study | Findings |

|---|---|

| Gifford et al. (1996) | Demonstrated that cannabinoid receptor antagonists influenced acetylcholine release via eCBs. |

| Tzavara et al. (2003) | Showed that MAGL inhibition increased levels of 2-AG, impacting synaptic plasticity. |

| Degroot et al. (2006) | Reported that systemic administration of AM251 altered cholinergic transmission through eCBs. |

属性

IUPAC Name |

S-(2,3-dihydroxypropyl) (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenethioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-21-22(25)20-24/h6-7,9-10,12-13,15-16,22,24-25H,2-5,8,11,14,17-21H2,1H3/b7-6-,10-9-,13-12-,16-15- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUOPRYPOAXYNLX-DOFZRALJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)SCC(CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)SCC(CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does Arachidonoyl-1-thio-Glycerol enable the spectrophotometric measurement of MAGL activity?

A1: Arachidonoyl-1-thio-Glycerol (A-1-TG) is a thioester analog of the endocannabinoid 2-arachidonoylglycerol (2-AG), a primary substrate of MAGL. A-1-TG is also hydrolyzed by MAGL, releasing thioglycerol. This released thioglycerol then reacts with 5,5′-dithiobis(2-dinitrobenzoic acid) (DTNB) present in the assay. This reaction produces a yellow-colored thiolate ion (TNB), which can be easily measured spectrophotometrically. [] This colorimetric change allows for the indirect quantification of MAGL activity.

Q2: What are the advantages of using Arachidonoyl-1-thio-Glycerol over radioactive substrates in MAGL activity assays?

A2: The use of A-1-TG in the spectrophotometric assay presents several advantages over traditional radioactive methods employing substrates like 3H-2-oleoylglycerol. Firstly, the A-1-TG assay is significantly more cost-effective, as it avoids the use of expensive radiolabeled materials. [] Secondly, the spectrophotometric assay offers a higher throughput format, making it suitable for screening large compound libraries or analyzing multiple samples simultaneously. This is in contrast to the more laborious and time-consuming nature of radioactive assays.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。